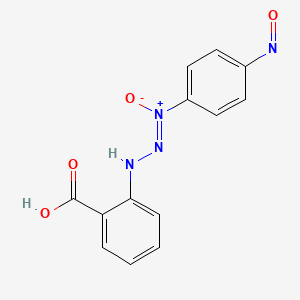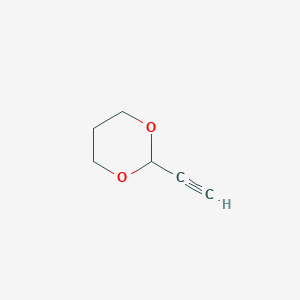
3-Hydroxy-1-(o-carboxyphenyl)-3-(p-nitroso-phenyl)triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazene group linked to a benzoic acid moiety, with a hydroxy and nitroso group attached to the phenyl ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-nitrosophenylhydrazine with benzoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The triazene linkage allows for nucleophilic substitution reactions, where the triazene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzoquinones, while reduction of the nitroso group results in aniline derivatives.
Aplicaciones Científicas De Investigación
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitroso groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The triazene linkage can undergo cleavage, releasing active intermediates that exert biological effects. These interactions can lead to the inhibition of enzyme activity, induction of apoptosis in cancer cells, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1E)-3-Hydroxy-3-(2-nitrosophenyl)triaz-1-en-1-yl]benzoic acid: Similar structure with the nitroso group in a different position.
4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid: Similar structure with the triazene group attached to a different position on the benzoic acid moiety.
Uniqueness
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The position of the nitroso group and the triazene linkage play a crucial role in its interactions and applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H10N4O4 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrosophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O4/c18-13(19)11-3-1-2-4-12(11)14-16-17(21)10-7-5-9(15-20)6-8-10/h1-8,14H,(H,18,19)/b17-16- |
Clave InChI |
QPOCSTSQVARGBY-MSUUIHNZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)N=O)\[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)N=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)




![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)

